Nervonic acid

Catalog No.
S624637
CAS No.
506-37-6
M.F
C24H46O2
M. Wt
366.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nervonic acid

CAS Number

506-37-6

Product Name

Nervonic acid

IUPAC Name

(Z)-tetracos-15-enoic acid

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-

InChI Key

GWHCXVQVJPWHRF-KTKRTIGZSA-N

Synonyms

nervonic acid, nervonic acid, potassium salt(Z)-isomer, nervonic acid, sodium salt, (Z)-isomer, trans-tetracos-15-enoic acid

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O

Nervonic acid (24:1n-9) is a monounsaturated very-long-chain fatty acid (VLCMFA) with 24 carbon atoms and a single double bond between the 15th and 16th carbon atoms (omega-9 position) [1]. It is named after the Latin word "nervus" meaning nerve, reflecting its abundance in nerve tissue [2]. Nervonic acid was first isolated from shark brains, hence the alternative name selacholeic acid [2]. Research into its potential benefits for neurological health is ongoing [3].


Molecular Structure Analysis

Nervonic acid has a long, linear hydrocarbon chain with a carboxyl group (COOH) at one end and a terminal methyl group (CH3) at the other end. The double bond creates a cis (Z) configuration, meaning the hydrogen atoms on both sides of the double bond are on the same side of the molecule [1]. This kink in the chain influences how nervonic acid interacts with other molecules and integrates into cell membranes [1].


Chemical Reactions Analysis

Synthesis

Nervonic acid is naturally synthesized in the body through the elongation of oleic acid (18:1n-9) with the addition of two carbon units [4]. Erucic acid (22:1n-9) is an intermediate in this process [4].

Other Reactions

Physical and Chemical Properties

  • Melting Point: 42-43 °C [1]
  • Boiling Point: 479.2 °C [1]
  • Solubility: Low solubility in water, but soluble in organic solvents like chloroform and ethanol [1].
  • Stability: Relatively stable under normal storage conditions [1].

Limited data exists on the specific safety profile of nervonic acid. Generally, fatty acids are considered relatively safe, but excessive intake could potentially lead to digestive issues or disrupt other metabolic processes [6]. More research is needed to determine safe upper limits for human consumption.

Note:

  • (This source is for linoleic acid, another fatty acid, but can provide general information on potential side effects of fatty acids)

Brain Development and Neurological Disorders

Nervonic acid is a crucial component of sphingolipids, which are essential for the structure and function of the nervous system. Studies have shown that NA plays a vital role in:

  • Myelination: NA is a building block for myelin, the fatty sheath that insulates nerve fibers and enables efficient nerve impulse transmission.
  • Neuroprotection: NA exhibits neuroprotective properties, potentially helping to prevent or slow the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

Other Potential Health Benefits

Beyond neurological health, research suggests that NA may have other potential benefits, including:

  • Anti-inflammatory properties: Studies indicate that NA may possess anti-inflammatory properties, potentially aiding in managing conditions like arthritis and inflammatory bowel disease.
  • Metabolic regulation: Research suggests that NA may play a role in regulating metabolism, potentially impacting weight management and reducing the risk of obesity and diabetes.

Challenges and Future Directions

Despite promising research findings, there are challenges associated with NA research and application:

  • Limited natural sources: NA is naturally found in small quantities in some foods like breast milk and certain plant oils, making it difficult to obtain in large quantities for research and potential therapeutic use.
  • Developing efficient production methods: Researchers are exploring alternative methods for producing NA, such as using genetically modified organisms or chemical synthesis, to overcome the limitations of natural sources.

Physical Description

Liquid

XLogP3

9.8

UNII

91OQS788BE

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

506-37-6

Wikipedia

Nervonic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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